

The Indazole-3-Carboxamide Scaffold: A Privileged Framework in Modern Drug Discovery

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Compound of Interest

Compound Name: *5-Chloro-1H-indazole-3-carboxamide*

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An In-depth Guide to its Discovery, Synthesis, and Therapeutic Evolution

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to bind to a wide range of biological targets with high affinity. The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2] Indazole exists in two main tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] Within this class, the 1H-indazole-3-carboxamide core has emerged as a particularly versatile and fruitful starting point for the development of novel therapeutics, leading to potent modulators of ion channels, kinases, and G-protein coupled receptors.[3]

This guide provides a comprehensive overview of the discovery and development of indazole-3-carboxamides, delving into the synthetic strategies, the evolution of their therapeutic applications, and the critical structure-activity relationship (SAR) insights that have guided their journey from initial hits to potent drug candidates.

Pioneering Discoveries: From Library Screening to Targeted Design

The story of indazole-3-carboxamides is not one of a single, sudden discovery but rather a gradual recognition of their potential through systematic screening and rational design. Early explorations often identified initial "hit" compounds from in-house small-molecule libraries, which then served as the foundation for more focused medicinal chemistry campaigns.^{[4][5]} For example, a 2H-indazole-3-carboxamide was first identified as a Prostanoid EP4 receptor antagonist through such a screening process, sparking a systematic exploration of its structure-activity relationship.^{[4][5]} Similarly, virtual screening based on 3D pharmacophore models led to the identification of an N-[(1-butyl-4-piperidiny)methyl]-1H-indazole-3-carboxamide as a potent ligand for the serotonin 4 receptor (5-HT₄R).^[6]

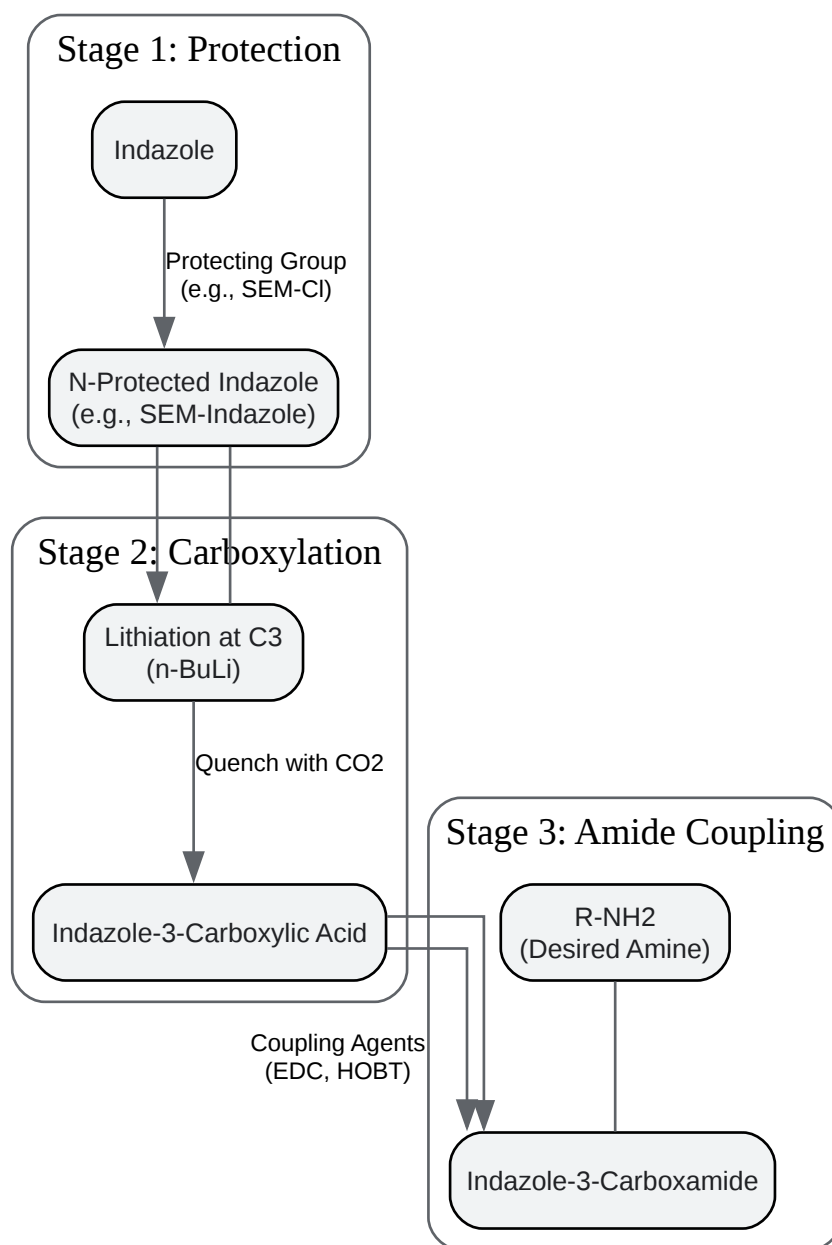
These initial findings underscored the scaffold's inherent "drug-like" properties and its capacity to be chemically decorated to achieve desired potency and selectivity, propelling its investigation against a diverse array of biological targets.^[3]

Core Synthetic Strategy: Building the Indazole-3-Carboxamide

A robust and flexible synthetic route is paramount for exploring the chemical space around a scaffold. The most common and effective method for preparing indazole-3-carboxamides involves a multi-step process beginning with the indazole core itself. The key transformation is the introduction of a carboxylic acid at the C3 position, followed by a standard amide coupling reaction.

General Synthetic Workflow

The overall process can be visualized as a three-stage workflow: Protection, Carboxylation, and Amide Coupling.



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Caption: General synthetic workflow for indazole-3-carboxamides.

Detailed Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxamides

This protocol provides a representative, step-by-step methodology for the synthesis of a generic 1H-indazole-3-carboxamide, based on common literature procedures.^{[7][8]}

Step 1: Protection of the Indazole Nitrogen

- Rationale: The acidic N-H proton of indazole can interfere with the subsequent lithiation step. Protection, for example with (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl), prevents this side reaction.
- Procedure:
 - Dissolve 1H-indazole in a suitable aprotic solvent (e.g., DMF).
 - Cool the solution to 0°C in an ice bath.
 - Add a base (e.g., NaH, 60% dispersion in mineral oil) portion-wise and stir for 30 minutes.
 - Add SEM-Cl dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Purify the resulting N-SEM-protected indazole by column chromatography.

Step 2: Carboxylation at the C3 Position

- Rationale: Directing a strong base like n-butyllithium (n-BuLi) to deprotonate the C3 position allows for nucleophilic attack on carbon dioxide, forming the carboxylic acid.
- Procedure:
 - Dissolve the N-SEM-protected indazole in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
 - Cool the solution to a low temperature (e.g., -40°C to -78°C).
 - Add n-BuLi (e.g., 2.5 M solution in hexanes) dropwise and stir for 30-60 minutes.^[8]
 - Bubble dry CO₂ gas through the reaction mixture for 1-2 hours while maintaining the low temperature.^{[7][8]}

- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to precipitate the 1H-indazole-3-carboxylic acid.
- Filter and dry the solid product. The protecting group is often cleaved during workup or can be removed in a separate step if necessary.

Step 3: Amide Coupling

- Rationale: Standard peptide coupling reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the stable amide bond.
- Procedure:
 - Suspend 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF).
 - Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), along with a tertiary amine base (e.g., TEA or DIPEA).^[7]
 - Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
 - Add the desired substituted amine (aryl or aliphatic) to the reaction mixture.
 - Stir for 4-12 hours at room temperature.
 - Pour the reaction mixture into ice water to precipitate the product, which can then be extracted with an organic solvent.
 - Purify the final indazole-3-carboxamide derivative by recrystallization or column chromatography.

Therapeutic Applications and Structure-Activity Relationships

The indazole-3-carboxamide scaffold has been successfully optimized to target a wide range of proteins implicated in various diseases. The following sections highlight key therapeutic areas

and the crucial SAR insights that enabled the development of potent and selective compounds.

Calcium Channel Blockers for Immune Modulation

A significant discovery was the identification of indazole-3-carboxamides as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of immune cell function.^[9] Aberrant activation of mast cells, controlled by CRAC channels, contributes to numerous inflammatory and autoimmune diseases.^[9]

- **Key SAR Insight:** A groundbreaking finding was the absolute requirement for the specific 3-carboxamide regiochemistry. The -CO-NH-Ar linker is essential for activity. In stark contrast, the "reverse" amide isomer (-NH-CO-Ar) is completely inactive, a unique feature among known CRAC channel blockers.^{[9][10][11]}
- **Lead Optimization:** Subsequent work focused on scaffold hopping from indazole to indole-3-carboxamides, which yielded compounds with more potent activity and improved drug-like properties for development as therapies for autoimmune diseases.^[12]

Kinase Inhibitors in Oncology

Kinases are critical targets in cancer therapy, and the indazole-3-carboxamide framework has proven to be an excellent starting point for potent inhibitors.

- **p21-activated kinase 1 (PAK1) Inhibitors:** Aberrant PAK1 activation is linked to tumor progression and metastasis.^[13] A fragment-based screening approach identified the 1H-indazole-3-carboxamide scaffold as a potential PAK1 inhibitor.^[13]
- **Key SAR Insights:**
 - Substitution with a suitable hydrophobic ring that fits into the deep back pocket of the ATP-binding site enhances inhibitory activity.^{[3][13]}
 - Introduction of a hydrophilic group in the bulk solvent-accessible region is critical for achieving high potency and selectivity.^{[3][13]}

Table 1: SAR of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors^{[3][13]}

Compound ID	R1 (Indazole N1)	R2 (Amide Moiety)	PAK1 IC ₅₀ (nM)	Key SAR Observations
30l	H	4-(pyridin-4-yl)piperazin-1-yl	9.8	The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[3][13]
Generic	H	Varied hydrophobic rings	-	An appropriate hydrophobic ring enhances activity by occupying the deep back pocket of the ATP-binding site. [3][13]
Generic	H	Varied hydrophilic groups	-	A hydrophilic group in the solvent region is critical for both inhibitory activity and kinase selectivity.[3][13]

EP4 Receptor Antagonists for Cancer Immunotherapy

Blocking the Prostaglandin E₂ (PGE₂) / EP4 receptor signaling pathway is an attractive strategy for tumor immunotherapy.[4] Screening of an in-house library identified a 2H-indazole-3-carboxamide as a viable hit.[5]

- Key SAR Insight: Systematic exploration led to the discovery of compounds with single-nanomolar EP4 antagonistic activity. Molecular modeling revealed that the 2H-indazole skeleton could be inserted deeply into a hydrophobic cavity, while the amide group formed

essential hydrogen bonds with key residues like Ser319 and Thr76.[5] These optimized compounds were shown to enhance cytotoxic CD8+ T cell-mediated antitumor immunity in preclinical models.[4]

Serotonin 4 Receptor (5-HT₄R) Antagonists

The 5-HT₄R has been a target for various disorders, but the development of ligands has been hampered by a lack of selectivity. Researchers used a 3D pharmacophore model to screen for new scaffolds, identifying N-substituted 1H-indazole-3-carboxamides as highly selective antagonists.[6]

- Key SAR Insight: The discovery campaign successfully identified molecules with high selectivity over the 5-HT_{2A} receptor and the hERG potassium channel, addressing key safety concerns that plagued earlier generations of 5-HT₄R ligands.[6]

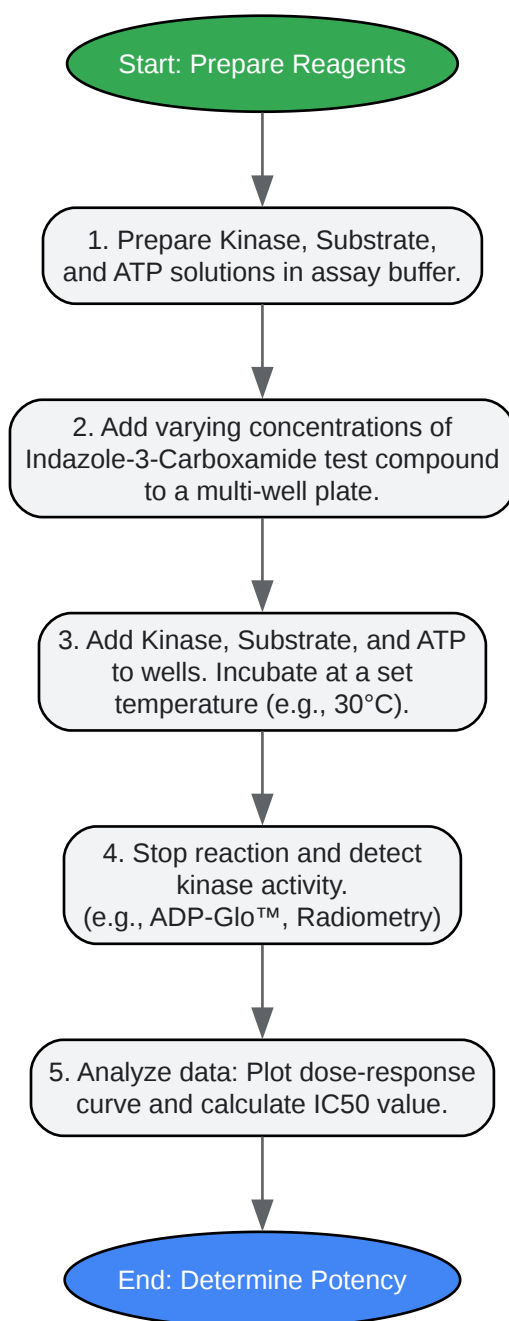
Other Emerging Targets

The versatility of the scaffold continues to be explored, with recent discoveries including:

- PARP-1 Inhibitors: N-1 substituted indazole-3-carboxamides have been developed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), with one compound showing protective action against streptozotocin-induced diabetes in rats.[14]
- Antiviral Agents: More recently, N-arylindazole-3-carboxamide derivatives have been synthesized and evaluated as novel antiviral agents against SARS-CoV-2, demonstrating potent inhibitory effects and providing a new template for anti-coronavirus drug development. [15]

Standardized Assay Protocol: Kinase Inhibition Assay

To validate the potency of newly synthesized compounds, a robust and reproducible biological assay is essential. The following is a generalized protocol for an in vitro kinase inhibition assay. [3]



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Caption: Workflow for an in vitro kinase inhibition assay.

- Objective: To determine the concentration of an inhibitor (IC_{50}) required to reduce the activity of a specific kinase by 50%.
- Methodology:

- **Reagent Preparation:** A purified kinase enzyme, a suitable substrate (e.g., a specific peptide), and adenosine triphosphate (ATP) are prepared in an appropriate kinase assay buffer.
- **Compound Plating:** The test indazole-3-carboxamide compounds are serially diluted to create a range of concentrations and are plated in a multi-well plate (e.g., 96- or 384-well).
- **Incubation:** The kinase, substrate, and ATP are incubated together in the wells containing the test compounds for a defined period (e.g., 60 minutes) at a controlled temperature.
- **Detection:** The extent of the kinase reaction (i.e., substrate phosphorylation) is measured. Common detection methods include:
 - **Fluorescence-based assays:** Such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
 - **Radiometric assays:** Using ^{32}P -labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
 - **Antibody-based detection:** Using an ELISA with an antibody specific to the phosphorylated form of the substrate.
- **Data Analysis:** The results are plotted as kinase activity versus inhibitor concentration. The data are fitted to a dose-response curve to calculate the IC_{50} value.[3]

Conclusion and Future Outlook

The discovery and evolution of indazole-3-carboxamides serve as a powerful case study in modern drug development. From initial hits in broad screening campaigns to highly optimized, potent, and selective drug candidates, this scaffold has demonstrated remarkable versatility. The well-defined synthetic routes and a deep, continuously growing understanding of its structure-activity relationships across multiple target classes ensure its continued relevance.

Future research will likely focus on expanding the therapeutic reach of this privileged scaffold to new and challenging biological targets. The development of novel synthetic methodologies to access even greater chemical diversity, coupled with advanced computational modeling, will

undoubtedly unlock new generations of indazole-3-carboxamide-based therapeutics to address unmet medical needs in oncology, immunology, and beyond.

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